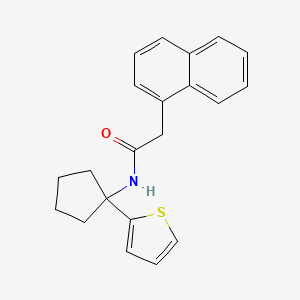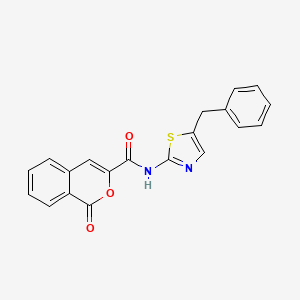
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a sulfonamide-based compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide and its derivatives have been explored for their potential in various scientific research applications, particularly in the synthesis of novel compounds with potential biological activities. For example, a study demonstrated the synthesis of sulfonamide derivatives with various moieties, such as adamantyl, morpholinophenyl, and benzothiazole, through reactions with nitrogen nucleophiles. These compounds were evaluated for their anticancer activity against breast and colon cancer cell lines, highlighting the potential of such derivatives in medicinal chemistry research (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Agricultural Applications
In the agricultural sector, derivatives of this compound, such as mefluidide, have been found to protect chilling-sensitive plants like cucumber and corn from chilling injury, suggesting a role in enhancing crop resilience to temperature stress (Tseng & Li, 1984).
Chemical Synthesis and Material Science
The compound and its related derivatives are also valuable in chemical synthesis and material science. For instance, they have been used in the Julia–Kocienski olefination of aldehydes to afford α,β-unsaturated esters and Weinreb amides with high stereoselectivities. This showcases the utility of such sulfone derivatives in the development of synthetic methodologies for creating complex organic molecules (Alonso, Fuensanta, Gómez-Bengoa, & Nájera, 2008).
Antimicrobial and Enzyme Inhibition Activities
Further research into this compound derivatives has revealed their antimicrobial and enzyme inhibition properties. For example, a study synthesized a variety of 5-aryl thiophenes containing sulphonylacetamide groups and evaluated them for their antibacterial and anti-urease activities. One of the compounds showed excellent urease inhibition, indicating the potential for these derivatives in developing new antimicrobial agents (Noreen, Rasool, Gull, Zubair, Mahmood, Ayub, Nasim, Yaqoob, Zia‐ul‐Haq, & De Feo, 2015).
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO3S2/c14-10-4-5-12(22-10)23(20,21)7-11(19)18-9-3-1-2-8(6-9)13(15,16)17/h1-6H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQDOIAWZOYINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

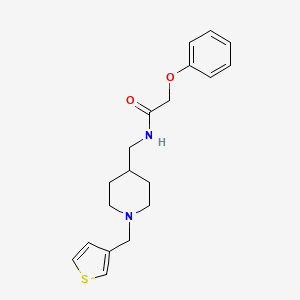
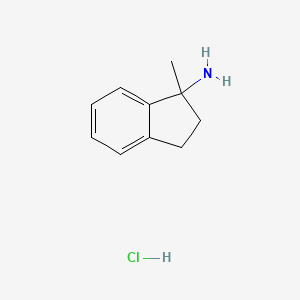
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B2883760.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2883761.png)
![3-amino-N-(propan-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2883762.png)


![1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine](/img/structure/B2883767.png)
![N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2883768.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2883771.png)
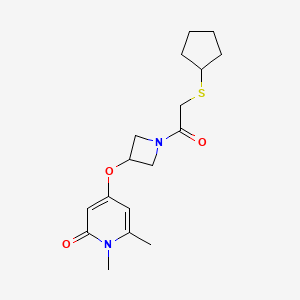
![methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-(pyridin-2-ylamino)acrylate](/img/structure/B2883775.png)
